molecular formula C7H5Cl2NO B596507 2,6-DichlorobenzaMide--d3 CAS No. 1219804-28-0

2,6-DichlorobenzaMide--d3

Cat. No.: B596507
CAS No.: 1219804-28-0
M. Wt: 193.041
InChI Key: JHSPCUHPSIUQRB-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-DichlorobenzaMide–d3 is a deuterated form of 2,6-dichlorobenzamide, a compound known for its role as a metabolite of the herbicide dichlobenil. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The chemical formula for 2,6-DichlorobenzaMide–d3 is C₇H₂D₃Cl₂NO, and it is primarily used in scientific research due to its unique properties .

Scientific Research Applications

2,6-DichlorobenzaMide–d3 has a wide range of applications in scientific research:

Future Directions

Research suggests that sand filter communities contain species that increase the fitness of Aminobacter sp. MSH1, a bacterium that mineralizes the groundwater micropollutant 2,6-dichlorobenzamide (BAM). This opens doors for assisting bioaugmentation through co-inoculation with “helper” bacteria originating from and adapted to the target environment .

Biochemical Analysis

Biochemical Properties

2,6-DichlorobenzaMide–d3 plays a crucial role in biochemical reactions, particularly in the degradation of environmental pollutants. It interacts with various enzymes and proteins, including amidases and monooxygenases. For instance, the enzyme BbdA amidase, encoded on the IncP-1β plasmid pBAM1, converts 2,6-DichlorobenzaMide–d3 to 2,6-dichlorobenzoic acid . This interaction is essential for the compound’s role in the catabolic pathway of 2,6-dichlorobenzamide.

Cellular Effects

2,6-DichlorobenzaMide–d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the mineralization activity of certain bacteria, such as Aminobacter sp. MSH1, which degrades 2,6-dichlorobenzamide in groundwater . This interaction can lead to changes in cell physiology and function, impacting the overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,6-DichlorobenzaMide–d3 involves its conversion to 2,6-dichlorobenzoic acid by the BbdA amidase. This conversion is followed by further degradation steps encoded on a second catabolic plasmid, pBAM2, in Aminobacter sp. MSH1 . The genes on pBAM2 encode enzymes such as Rieske mono-/dioxygenase and meta-cleavage dioxygenase, which facilitate the breakdown of 2,6-dichlorobenzoic acid into intermediates that enter the Krebs cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-DichlorobenzaMide–d3 change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH and temperature . Long-term studies have shown that 2,6-DichlorobenzaMide–d3 can persist in the environment, leading to potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2,6-DichlorobenzaMide–d3 vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, but higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s acute toxicity in mammals is moderate, with potential adverse effects observed at high doses . These effects include changes in cellular metabolism and gene expression.

Metabolic Pathways

2,6-DichlorobenzaMide–d3 is involved in several metabolic pathways, primarily related to its degradation. The initial step involves its conversion to 2,6-dichlorobenzoic acid by the BbdA amidase . This is followed by further degradation steps encoded on the pBAM2 plasmid, leading to the formation of intermediates that enter the Krebs cycle . These pathways involve various enzymes, including monooxygenases and dioxygenases, which facilitate the breakdown of the compound.

Transport and Distribution

Within cells and tissues, 2,6-DichlorobenzaMide–d3 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution can be influenced by factors such as pH and ionic strength, which affect its adhesion to cellular components . Studies have shown that 2,6-DichlorobenzaMide–d3 can adhere to filter materials in biofilters, indicating its potential for accumulation in certain cellular compartments .

Subcellular Localization

The subcellular localization of 2,6-DichlorobenzaMide–d3 is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with amidases and monooxygenases can lead to its localization in the cytoplasm, where these enzymes are typically active .

Preparation Methods

The synthesis of 2,6-DichlorobenzaMide–d3 typically involves the deuteration of 2,6-dichlorobenzamide. One common method includes the reaction of 2,6-dichlorobenzonitrile with deuterated ammonia under controlled conditions to produce the deuterated amide. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2,6-DichlorobenzaMide–d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-DichlorobenzaMide–d3 involves its interaction with specific enzymes and pathways in biological systems. As a metabolite of dichlobenil, it interferes with the synthesis of cellulose in plants, leading to the inhibition of plant growth. The molecular targets include enzymes involved in the biosynthesis of cell wall components .

Comparison with Similar Compounds

2,6-DichlorobenzaMide–d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:

The deuterium labeling in 2,6-DichlorobenzaMide–d3 provides unique advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,6-DichlorobenzaMide-d3 can be achieved through a simple substitution reaction of 2,6-Dichlorobenzamide with deuterium-labeled ammonia.", "Starting Materials": ["2,6-Dichlorobenzamide", "Deuterium-labeled ammonia"], "Reaction": [ "Add 2,6-Dichlorobenzamide to a round-bottom flask", "Add deuterium-labeled ammonia to the flask", "Heat the mixture under reflux for several hours", "Cool the reaction mixture and filter the product", "Wash the product with cold water and dry it under vacuum", "The final product is 2,6-DichlorobenzaMide-d3" ] }

CAS No.

1219804-28-0

Molecular Formula

C7H5Cl2NO

Molecular Weight

193.041

IUPAC Name

2,6-dichloro-3,4,5-trideuteriobenzamide

InChI

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D

InChI Key

JHSPCUHPSIUQRB-CBYSEHNBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)Cl

Synonyms

2,6-DichlorobenzaMide--d3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.